molecular formula C14H8ClFO4 B580407 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261906-07-3

3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Cat. No.: B580407
CAS No.: 1261906-07-3
M. Wt: 294.662
InChI Key: ZFXHNLDPBUCFRO-UHFFFAOYSA-N
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Description

3’-Chloro-5-fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of chloro and fluoro substituents on the biphenyl core, along with two carboxylic acid groups. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-5-fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl derivative and a boronic acid or ester under palladium catalysis. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide. The reaction is carried out at elevated temperatures, usually around 80-100°C .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors. This approach allows for better control over reaction parameters and improved yields. Additionally, the use of recyclable palladium catalysts and green solvents can enhance the sustainability of the process .

Types of Reactions:

    Oxidation: The carboxylic acid groups in 3’-Chloro-5-fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid can undergo oxidation to form corresponding anhydrides or esters.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

3’-Chloro-5-fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Chloro-5-fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of chloro and fluoro substituents enhances its binding affinity and selectivity. The carboxylic acid groups facilitate interactions with active sites of enzymes, potentially inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

  • 3’-Chloro-4-fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid
  • 3’-Bromo-5-fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid
  • 3’-Chloro-5-methyl-[1,1’-biphenyl]-3,4’-dicarboxylic acid

Uniqueness: 3’-Chloro-5-fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is unique due to the specific combination of chloro and fluoro substituents, which impart distinct electronic and steric properties. These features influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3-carboxy-5-fluorophenyl)-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFO4/c15-12-6-7(1-2-11(12)14(19)20)8-3-9(13(17)18)5-10(16)4-8/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXHNLDPBUCFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690909
Record name 3'-Chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-07-3
Record name 3'-Chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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